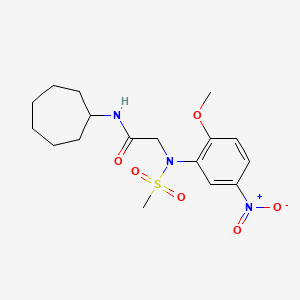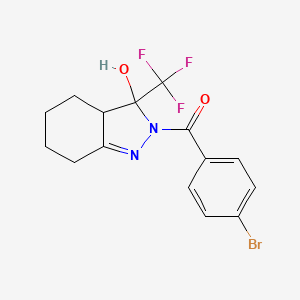![molecular formula C50H36N6O2 B5130080 N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide), also known as PQQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PQQ belongs to the class of quinazoline derivatives and has been found to possess antioxidant, neuroprotective, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) is not fully understood. However, it has been suggested that N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may exert its neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to possess a number of biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis, which is the process by which new mitochondria are produced in cells. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has also been shown to increase the production of ATP, the primary source of energy for cells. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to increase the activity of several enzymes involved in the electron transport chain, which is the process by which cells produce ATP.
实验室实验的优点和局限性
One of the advantages of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in lab experiments is its relatively low toxicity. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to have no toxic effects on cells at concentrations up to 100 μM. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) is stable in solution and can be easily synthesized in the lab. However, one limitation of using N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) at high concentrations.
未来方向
There are several future directions for research on N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide). One area of interest is the potential use of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) may have applications in the treatment of other conditions such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) and to determine its potential therapeutic applications.
合成方法
The synthesis of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) involves the reaction of 2-phenylacetic acid with 2-nitrobenzaldehyde to form 2-(2-nitrobenzyl)phenylacetic acid. This intermediate is then reduced to 2-(2-aminobenzyl)phenylacetic acid, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide). The overall yield of N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) synthesis is around 10%.
科学研究应用
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been extensively studied for its potential therapeutic applications. It has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has also been found to possess antioxidant properties and has been shown to protect against oxidative stress-induced cell damage. Additionally, N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide) has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36N6O2/c57-45(29-33-13-5-1-6-14-33)51-39-25-27-43-41(31-39)47(35-17-9-3-10-18-35)55-49(53-43)37-21-23-38(24-22-37)50-54-44-28-26-40(52-46(58)30-34-15-7-2-8-16-34)32-42(44)48(56-50)36-19-11-4-12-20-36/h1-28,31-32H,29-30H2,(H,51,57)(H,52,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFGJIWVBPWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)CC8=CC=CC=C8)C(=N6)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)


![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)